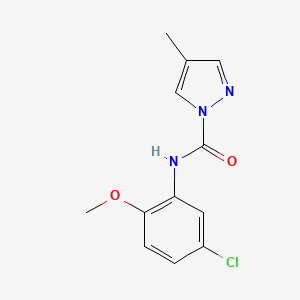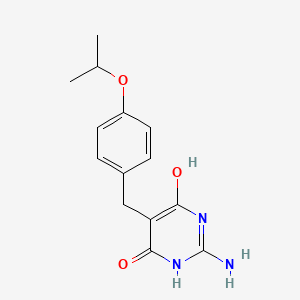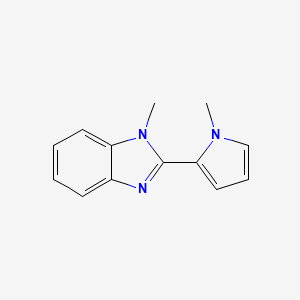
1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole is a compound that has drawn significant interest in scientific research. It is a heterocyclic compound that contains a benzimidazole ring and a pyrrole ring. The compound is also known as SK&F 86002, and it has a molecular weight of 219.3 g/mol. In
Mecanismo De Acción
The mechanism of action of 1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole is not fully understood. However, studies have suggested that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. For example, in cancer research, the compound has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In Alzheimer's disease research, 1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole has been found to inhibit the activity of the beta-secretase enzyme, which is involved in the formation of beta-amyloid plaques in the brain.
Biochemical and Physiological Effects
1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole has been shown to have various biochemical and physiological effects. In cancer research, the compound has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. In Alzheimer's disease research, the compound has been shown to reduce the accumulation of beta-amyloid plaques in the brain and improve cognitive function. In Parkinson's disease research, 1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole has been found to protect dopaminergic neurons from oxidative stress and reduce motor deficits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole in lab experiments include its potential therapeutic applications in various diseases, its ability to modulate various signaling pathways in the body, and its ability to induce apoptosis in cancer cells. However, the limitations of using the compound in lab experiments include its limited solubility in water, which can affect its bioavailability, and its potential toxicity at high concentrations.
Direcciones Futuras
There are numerous future directions for research on 1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole. One direction is to explore the compound's potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Another direction is to investigate the compound's mechanism of action in more detail, particularly in relation to its effects on various signaling pathways in the body. Additionally, future research could focus on improving the synthesis method of the compound to increase its yield and reduce its toxicity. Finally, further studies could investigate the potential of 1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole as a diagnostic tool for various diseases.
Métodos De Síntesis
The synthesis of 1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole involves the reaction of 2-aminobenzimidazole with methyl isocyanide in the presence of a catalyst. The reaction proceeds through a multistep process that involves the formation of an intermediate compound, which is then converted into the final product. The yield of the synthesis method is dependent on the reaction conditions, including temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole has been the subject of numerous scientific research studies. The compound has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole has been found to inhibit the growth of cancer cells by inducing apoptosis. In Alzheimer's disease research, the compound has been shown to reduce the accumulation of beta-amyloid plaques in the brain. In Parkinson's disease research, 1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole has been found to protect dopaminergic neurons from oxidative stress.
Propiedades
IUPAC Name |
1-methyl-2-(1-methylpyrrol-2-yl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-15-9-5-8-12(15)13-14-10-6-3-4-7-11(10)16(13)2/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBSXIPKDCHDTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NC3=CC=CC=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808760 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Methyl-2-(1-methylpyrrol-2-yl)benzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5778033.png)
![6-methyl-2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5778036.png)
![3-(4-chlorophenyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5778041.png)
![2-[(4-morpholinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5778044.png)
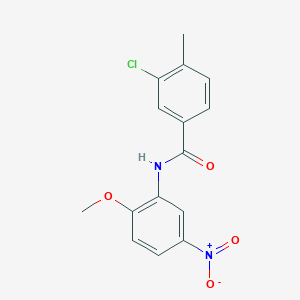
![4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5778061.png)


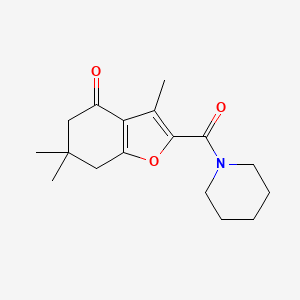
![1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}indoline](/img/structure/B5778106.png)
![2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5778114.png)
